3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a benzamide group attached to a 3-chloro substituent and an octahydrobenzo[b][1,4]dioxin moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit a broad range of biological activities . These include antibacterial, antifungal, anti-inflammatory, and anti-protozoal effects . They have also been reported to display excellent inhibition properties against carbonic anhydrase .
Mode of Action
It is known that sulfonamides, which are structurally similar, act by inhibiting the biosynthesis of folic acid in bacteria, thereby preventing their growth . Benzodioxane derivatives, on the other hand, have been reported to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities .
Biochemical Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This results in the inhibition of bacterial growth.
Pharmacokinetics
It is known that sulfonamides, which are structurally similar, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that 3-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzamide may have similar ADME properties.
Result of Action
It is known that sulfonamides can inhibit bacterial growth by preventing the synthesis of folic acid . Benzodioxane derivatives have been reported to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:
Formation of the Octahydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chloro Substituent: Chlorination of the benzamide precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
- 4-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
- 1,4-oxazine derivatives
Uniqueness
Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHMNNHFHEZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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